Methyl 4-bromo-2-(4-nitrophenyl)quinoline-8-carboxylate

Description

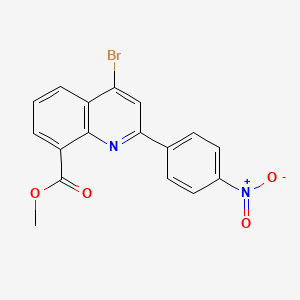

Methyl 4-bromo-2-(4-nitrophenyl)quinoline-8-carboxylate is a quinoline derivative featuring three key substituents:

- Position 4: A bromine atom, which enhances electrophilic reactivity and influences molecular planarity .

- Position 8: A methyl carboxylate ester, affecting solubility and metabolic stability .

This compound’s structural complexity makes it relevant for pharmaceutical and agrochemical research, particularly in targeting biological pathways influenced by halogenated and nitro-substituted aromatics.

Properties

CAS No. |

651311-55-6 |

|---|---|

Molecular Formula |

C17H11BrN2O4 |

Molecular Weight |

387.2 g/mol |

IUPAC Name |

methyl 4-bromo-2-(4-nitrophenyl)quinoline-8-carboxylate |

InChI |

InChI=1S/C17H11BrN2O4/c1-24-17(21)13-4-2-3-12-14(18)9-15(19-16(12)13)10-5-7-11(8-6-10)20(22)23/h2-9H,1H3 |

InChI Key |

YQUQAGRUOKXIOV-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=CC2=C1N=C(C=C2Br)C3=CC=C(C=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

The synthesis of Methyl 4-bromo-2-(4-nitrophenyl)quinoline-8-carboxylate typically involves multi-step reactions. One common method includes the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with an aldehyde or ketone in the presence of an acid catalyst . The bromination and nitration steps are usually carried out using bromine and nitric acid, respectively . Industrial production methods may involve the use of microwave irradiation, green chemistry protocols, or other environmentally friendly approaches to enhance yield and reduce reaction times .

Chemical Reactions Analysis

Methyl 4-bromo-2-(4-nitrophenyl)quinoline-8-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: Nucleophilic substitution reactions can occur at the bromine or nitro positions using reagents like sodium azide or amines.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl derivatives.

Scientific Research Applications

Methyl 4-bromo-2-(4-nitrophenyl)quinoline-8-carboxylate has several scientific research applications:

Medicinal Chemistry: It serves as a scaffold for the development of antimalarial, antimicrobial, and anticancer agents.

Synthetic Organic Chemistry: The compound is used as an intermediate in the synthesis of complex heterocyclic compounds.

Industrial Chemistry: It is employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-bromo-2-(4-nitrophenyl)quinoline-8-carboxylate involves its interaction with specific molecular targets. For instance, it may bind to DNA or proteins, leading to the inhibition of enzymatic activity or disruption of cellular processes . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Substituent Analysis of Quinoline Derivatives

Key Observations :

- Halogen Differences : Bromine at position 4 offers greater steric bulk and a stronger leaving group tendency than chlorine (), which may influence binding in biological targets .

- Ester Variations : Methyl esters (target compound) generally confer lower solubility than ethyl esters () but may improve membrane permeability .

Table 2: Bioactivity Profiles

Key Observations :

- Antimicrobial Activity: While the target compound’s 4-nitrophenyl group is shared with active thiadiazoles (), its quinoline core may direct activity toward different microbial targets.

- Herbicidal Selectivity: Similar to ’s quinoline derivatives, the target compound’s nitro and bromo substituents may enhance selectivity for specific plant species.

- Antioxidant Potential: The absence of phosphonate groups (cf. ) suggests the target compound may lack direct radical-scavenging activity unless metabolized.

Crystallography :

- The planar structure of 4-bromo-8-methoxyquinoline () suggests that the target compound’s bromo and ester groups may also promote crystallinity, though π-π stacking could be disrupted by the bulky 4-nitrophenyl group .

Solubility and Stability :

- The methyl ester at position 8 likely reduces aqueous solubility compared to hydroxyl () or boronate esters (), but improves stability against hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.